molecular formula C8H15ClN2O2 B13213720 1-azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate hydrochloride

1-azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate hydrochloride

Cat. No.: B13213720
M. Wt: 206.67 g/mol
InChI Key: MFYZOBQMEKQIQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate hydrochloride is a chemical compound with the molecular formula C8H15ClN2O2 and a molecular weight of 206.67 g/mol . This compound is primarily used in research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 1-azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate hydrochloride typically involves the reaction of 1-azabicyclo[2.2.1]heptan-3-ol with methyl isocyanate . The reaction conditions include the use of an inert atmosphere and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

1-Azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-Azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate hydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: This compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on various biological pathways.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-Azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate hydrochloride can be compared with other similar compounds, such as:

    1-Azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate: The non-hydrochloride form of the compound.

    1-Azabicyclo[2.2.1]heptan-3-yl N-ethylcarbamate: A similar compound with an ethyl group instead of a methyl group.

    1-Azabicyclo[2.2.1]heptan-3-yl N-propylcarbamate: A similar compound with a propyl group instead of a methyl group. The uniqueness of this compound lies in its specific chemical structure and the presence of the hydrochloride group, which may influence its solubility, stability, and reactivity.

Properties

Molecular Formula

C8H15ClN2O2

Molecular Weight

206.67 g/mol

IUPAC Name

1-azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate;hydrochloride

InChI

InChI=1S/C8H14N2O2.ClH/c1-9-8(11)12-7-5-10-3-2-6(7)4-10;/h6-7H,2-5H2,1H3,(H,9,11);1H

InChI Key

MFYZOBQMEKQIQP-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OC1CN2CCC1C2.Cl

Origin of Product

United States

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